Furan-2-sulfonyl Chloride

Kinetics Hydrolysis Sulfonyl Chlorides

Furan-2-sulfonyl chloride (CAS 52665-48-2) is a reactive organosulfur intermediate belonging to the class of aromatic heterocyclic sulfonyl chlorides, characterized by a five-membered furan ring bearing an electrophilic –SO₂Cl group. With a molecular formula of C₄H₃ClO₃S and a molecular weight of 166.58 g/mol, it is typically supplied as a colorless liquid with a boiling point of 79-81 °C (at 10 mmHg) and a density of approximately 1.529 g/cm³.

Molecular Formula C4H3ClO3S
Molecular Weight 166.58 g/mol
CAS No. 52665-48-2
Cat. No. B1306187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuran-2-sulfonyl Chloride
CAS52665-48-2
Molecular FormulaC4H3ClO3S
Molecular Weight166.58 g/mol
Structural Identifiers
SMILESC1=COC(=C1)S(=O)(=O)Cl
InChIInChI=1S/C4H3ClO3S/c5-9(6,7)4-2-1-3-8-4/h1-3H
InChIKeyIEKOSPNJXYCZHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furan-2-sulfonyl Chloride (CAS 52665-48-2) Core Properties and Baseline Procurement Data


Furan-2-sulfonyl chloride (CAS 52665-48-2) is a reactive organosulfur intermediate belonging to the class of aromatic heterocyclic sulfonyl chlorides, characterized by a five-membered furan ring bearing an electrophilic –SO₂Cl group [1]. With a molecular formula of C₄H₃ClO₃S and a molecular weight of 166.58 g/mol, it is typically supplied as a colorless liquid with a boiling point of 79-81 °C (at 10 mmHg) and a density of approximately 1.529 g/cm³ [2]. As a water-reactive compound that liberates toxic gas upon contact with moisture, it requires sealed, moisture-free storage, preferably at 2-8 °C .

Why Furan-2-sulfonyl Chloride Cannot Be Interchanged with Generic Sulfonyl Chlorides: A Procurement Risk Analysis


Procurement teams and chemists should exercise caution when considering substitution of furan-2-sulfonyl chloride with structurally similar analogs such as thiophene-2-sulfonyl chloride or benzenesulfonyl chloride. Kinetic data reveal that subtle changes in heteroatom identity and ring electronics lead to significant, quantifiable differences in reaction rates and product outcomes [1][2]. The furan oxygen, being more electronegative and having a different steric profile than the sulfur in thiophene or the carbon framework in benzene, alters both the electronic and steric parameters governing nucleophilic substitution, which can affect reaction yields, selectivity, and handling properties. Assuming interchangeability without verifying these specific reactivity profiles can lead to synthetic failure, impurity generation, or inefficient process development.

Quantified Reactivity and Handling Differentiation of Furan-2-sulfonyl Chloride vs. Analogs


Hydrolysis Kinetics: Furan-2-sulfonyl Chloride vs. Thiophene-2-sulfonyl Chloride

The hydrolytic stability of furan-2-sulfonyl chloride is distinct from its thiophene analog. In aqueous environments, furan-2-sulfonyl chloride exhibits a lower hydrolysis rate compared to thiophene-2-sulfonyl chloride, reflecting the influence of the heteroatom on the electrophilicity of the sulfonyl sulfur center [1]. This differential stability is crucial for reactions where controlled, stepwise nucleophilic addition is required.

Kinetics Hydrolysis Sulfonyl Chlorides

Methanolysis Reactivity: Furan vs. Thiophene vs. Benzene Sulfonyl Chlorides

In methanolysis reactions, the rate of nucleophilic substitution varies systematically across the series: benzene > thiophene > furan [1]. Furan-2-sulfonyl chloride is the least reactive among the three, a finding attributed to the combined electronic and steric effects of the furan ring. The two-parameter Taft-Pavelich analysis confirms a negative steric parameter (δ) contribution, indicating steric acceleration due to transition state strain relief, but the overall electronic effect renders it less reactive than the thiophene and benzene derivatives [1].

Methanolysis Kinetics Sulfonyl Chlorides

Crystallinity and Synthetic Yield: Superior Handling Features of Furan-2-sulfonyl Chloride

In the synthesis of furan-2-sulfonyl chloride, the resulting product exhibits superior physical properties compared to some analogs, including the crystallinity of both the sulfonyl chloride itself and its ester derivatives [1]. Additionally, the synthesis of furan-2-sulfonyl chloride proceeds with a higher yield and produces ester derivatives with a higher optical rotation than those derived from other heteroaromatic sulfonyl chlorides [1].

Crystallinity Handling Synthetic Yield

Physicochemical Property Differentiation: Boiling Point and Density

Furan-2-sulfonyl chloride (CAS 52665-48-2) possesses a boiling point of 79-81 °C at 10 mmHg , a value that is significantly lower than that of benzenesulfonyl chloride (b.p. 251 °C) and distinct from thiophene-2-sulfonyl chloride (b.p. ~130-132 °C at 13 mmHg) [1]. Its density (1.529 g/cm³) also differs from these analogs, which impacts solvent compatibility and phase separation in work-up procedures.

Physicochemical Properties Boiling Point Density

Optimal Procurement and Application Scenarios for Furan-2-sulfonyl Chloride Based on Differential Evidence


Synthesis of Furan-Containing Sulfonamides for Pharmaceutical Research

Leveraging its controlled reactivity and the established stability differential in hydrolysis (as noted in Section 3), furan-2-sulfonyl chloride is the reagent of choice for preparing sulfonamide derivatives of furan-based pharmacophores [1]. The moderate electrophilicity of the sulfonyl chloride group minimizes side reactions during coupling with sensitive amine-containing intermediates, a critical advantage over more reactive (e.g., benzenesulfonyl chloride) or less controllable alternatives.

Process Development Requiring Scalable, Crystalline Intermediates

The documented superior handling features, specifically the crystallinity of furan-2-sulfonyl chloride and its ester derivatives, make it particularly valuable in process chemistry and scale-up operations [1]. This property simplifies purification steps (e.g., recrystallization) and improves flowability in automated synthesis platforms, directly impacting process robustness and cost-efficiency compared to liquid or low-melting analogs.

Kinetic Studies of Nucleophilic Substitution Mechanisms

As demonstrated by its distinct position in the reactivity series (furan < thiophene < benzene), furan-2-sulfonyl chloride serves as a crucial probe molecule for elucidating structure-reactivity relationships in SN2-type substitutions at the sulfonyl sulfur center [2]. Its unique electronic and steric profile, validated by Taft-Pavelich analysis, allows researchers to deconvolute polar and steric contributions to reaction rates in comparative mechanistic investigations.

Synthesis of Agrochemical and Dye Intermediates Requiring Heterocyclic Sulfonyl Motifs

Given its established role in the synthesis of pharmaceuticals, pesticides, and dyes , furan-2-sulfonyl chloride is a versatile building block for introducing a furan-sulfonyl moiety into bioactive molecules or functional materials. Its differentiated physicochemical properties (lower boiling point, specific density) and the synthetic yield advantages cited in Section 3 offer tangible benefits in multi-step syntheses where intermediate purification and overall yield are critical economic factors.

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